molecular formula C18H18F2N2O B5803152 1-(4-fluorobenzoyl)-4-(2-fluorobenzyl)piperazine

1-(4-fluorobenzoyl)-4-(2-fluorobenzyl)piperazine

Cat. No. B5803152
M. Wt: 316.3 g/mol
InChI Key: WISMGBFTJZVIFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorobenzoyl)-4-(2-fluorobenzyl)piperazine, commonly known as 4-FBP, is a piperazine derivative that has been studied for its potential therapeutic benefits in various diseases. This compound is a selective serotonin receptor agonist, which means it can bind to and activate specific serotonin receptors in the brain and other tissues.

Mechanism of Action

The mechanism of action of 4-FBP involves the activation of specific serotonin receptors in the brain and other tissues. Specifically, 4-FBP has been shown to activate the 5-HT1A and 5-HT2B receptors, which can lead to an increase in the release of neurotransmitters such as dopamine and norepinephrine. This increase in neurotransmitter release can lead to improved mood and decreased anxiety and depression symptoms.
Biochemical and physiological effects:
Studies have shown that 4-FBP can have several biochemical and physiological effects in the body. Specifically, 4-FBP has been shown to increase the release of neurotransmitters such as dopamine and norepinephrine, which can lead to improved mood and decreased anxiety and depression symptoms. Additionally, 4-FBP has been shown to increase heart rate and blood pressure, which can be a limitation for its use in some experimental settings.

Advantages and Limitations for Lab Experiments

One advantage of using 4-FBP in lab experiments is its selective activation of specific serotonin receptors, which can lead to improved mood and decreased anxiety and depression symptoms. Additionally, 4-FBP has been shown to have a relatively long half-life, which can be beneficial for experimental purposes. However, one limitation of using 4-FBP in lab experiments is its potential to increase heart rate and blood pressure, which can be a confounding factor in some experimental settings.

Future Directions

There are several future directions for the study of 4-FBP. One potential direction is to investigate its potential therapeutic benefits in other diseases such as schizophrenia and bipolar disorder. Additionally, further research could be conducted to better understand the mechanism of action of 4-FBP and its effects on specific serotonin receptors. Finally, future studies could investigate the potential side effects of 4-FBP and how these side effects can be mitigated in experimental settings.

Synthesis Methods

The synthesis of 4-FBP involves the reaction of 4-fluorobenzoyl chloride with 2-fluorobenzylpiperazine in the presence of a base such as sodium hydroxide. The reaction produces 4-FBP as a white crystalline solid. This synthesis method has been reported in several research studies and has been used to produce 4-FBP for experimental purposes.

Scientific Research Applications

4-FBP has been studied for its potential therapeutic benefits in various diseases such as depression, anxiety, and addiction. Studies have shown that 4-FBP can activate specific serotonin receptors in the brain, which can lead to an increase in the release of neurotransmitters such as dopamine and norepinephrine. This increase in neurotransmitter release can lead to improved mood and decreased anxiety and depression symptoms.

properties

IUPAC Name

(4-fluorophenyl)-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2O/c19-16-7-5-14(6-8-16)18(23)22-11-9-21(10-12-22)13-15-3-1-2-4-17(15)20/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WISMGBFTJZVIFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2F)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(2-Fluoro-benzyl)-piperazin-1-yl]-(4-fluoro-phenyl)-methanone

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